1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol
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Overview
Description
1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol is an organic compound with the molecular formula C13H18ClNO It is characterized by the presence of a cyclopentane ring substituted with a hydroxyl group and a 4-chlorobenzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-chlorobenzylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and efficient production.
Purification steps: Such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 1-(((4-Chlorobenzyl)amino)methyl)cyclopentanone.
Reduction: Formation of 1-(((4-Chlorobenzyl)amino)methyl)cyclopentane.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may:
Bind to enzymes: Inhibiting or activating their function.
Interact with receptors: Modulating signal transduction pathways.
Affect cellular processes: Such as cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
1-(((4-Chlorobenzyl)amino)methyl)cyclopentane: Lacks the hydroxyl group, affecting its reactivity and biological activity.
1-(((4-Chlorobenzyl)amino)methyl)cyclopentanone: Contains a ketone group instead of a hydroxyl group, influencing its chemical properties.
Uniqueness
1-(((4-Chlorobenzyl)amino)methyl)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a 4-chlorobenzylamino group on the cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H18ClNO |
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Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-[[(4-chlorophenyl)methylamino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H18ClNO/c14-12-5-3-11(4-6-12)9-15-10-13(16)7-1-2-8-13/h3-6,15-16H,1-2,7-10H2 |
InChI Key |
NUOYGLBXAGNFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNCC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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